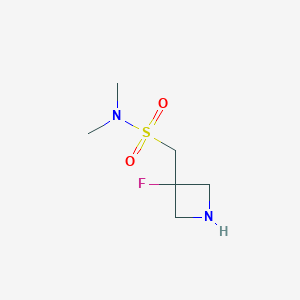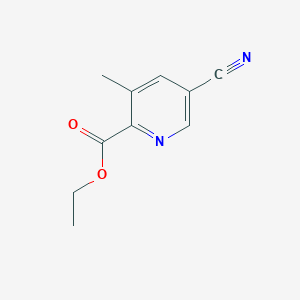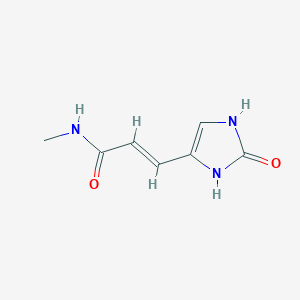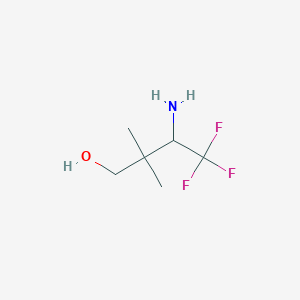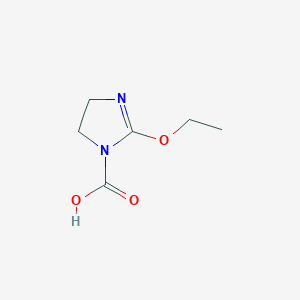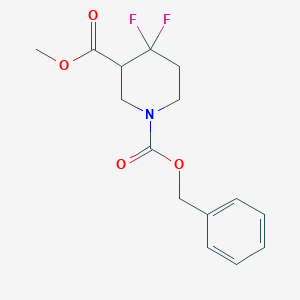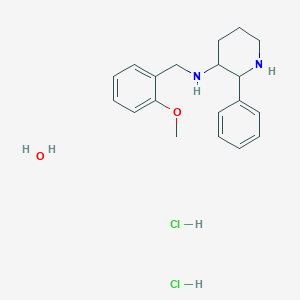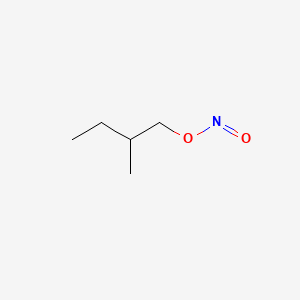
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a propyl group and a dihydropyridinone moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one typically involves the reaction of 1-propylpiperidine with a suitable precursor of dihydropyridinone under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring allows for substitution reactions, where different substituents can replace the propyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full potential and applications.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-Propylpiperidin-2-yl)-1H-indole: This compound shares a similar piperidine structure but differs in the presence of an indole moiety instead of dihydropyridinone.
2-Isopropoxy-5-(1-propylpiperidin-2-yl)pyridine: Another related compound with a pyridine ring and an isopropoxy group.
Uniqueness
5-(1-Propylpiperidin-2-yl)-1,2-dihydropyridin-2-one is unique due to its combination of a piperidine ring with a dihydropyridinone moiety, providing distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
5-(1-propylpiperidin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C13H20N2O/c1-2-8-15-9-4-3-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16) |
Clave InChI |
DHHLBVKLGLWDMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=CNC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-3-[2-(4-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12817684.png)

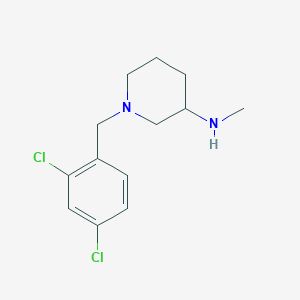
![13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate](/img/structure/B12817708.png)
